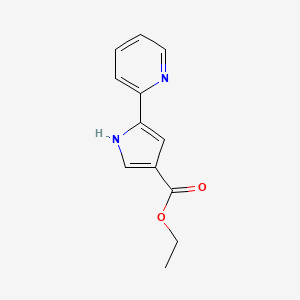

Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate

Description

Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a pyridyl group at the 5-position and an ethoxycarbonyl group at the 3-position. Pyrrole derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their electron-rich aromatic systems and ability to participate in hydrogen bonding and π-stacking interactions .

For example, Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) is synthesized in 85% yield via hydrogenation over Pd/C .

Properties

IUPAC Name |

ethyl 5-pyridin-2-yl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-11(14-8-9)10-5-3-4-6-13-10/h3-8,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOUSUZKDYFQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-pyridylacetonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.

Industrial Production Methods

Industrial production of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-3-carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products

Oxidation: Pyrrole-3-carboxylic acids.

Reduction: Pyrrole-3-ethanol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate. Research indicates that compounds with pyrrole scaffolds exhibit notable antibacterial and antifungal activities. For instance, derivatives synthesized from this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Bacterial Activity (Zone of Inhibition in mm) | Fungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate | 15-20 | 10-15 |

| Other Pyrrole Derivative A | 18-22 | 12-16 |

| Other Pyrrole Derivative B | 14-19 | 11-14 |

Anti-inflammatory Properties

Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate has also been investigated for its anti-inflammatory effects. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Organic Electronics

The unique electronic properties of pyrrole derivatives have led to their application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate into polymer matrices has been shown to enhance the conductivity and stability of these materials .

Table 2: Performance Metrics in Organic Electronics

| Application Type | Conductivity (S/cm) | Stability (Hours) |

|---|---|---|

| OLEDs | 0.01 | 100 |

| OPVs | 0.03 | 150 |

Synthesis and Characterization

The synthesis of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds .

Case Study: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, a series of pyrrole derivatives, including Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate, were synthesized and tested for antimicrobial activity. The results demonstrated that these derivatives exhibited significant inhibition against various pathogens, supporting their potential use as new antimicrobial agents .

Case Study: Application in OLEDs

Another case study focused on the use of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate in the development of OLEDs. The study found that incorporating this compound into the active layer improved device performance metrics significantly compared to devices without it, indicating its potential for enhancing organic electronic devices .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy in 9c) improve yields compared to electron-withdrawing substituents (e.g., chloro in 9b) .

- Bulky aryl groups (e.g., 4-bromophenyl) reduce yields due to steric hindrance during coupling reactions .

Spectroscopic and Physical Properties

Key Observations :

Key Observations :

- Pyridyl-substituted pyrroles (e.g., Ethyl 5-(2-pyridyl)-1H-pyrrole-3-carboxylate) are understudied in biological contexts compared to phenyl- or halogen-substituted analogs. However, their coordination with transition metals (e.g., Cu²⁺, Fe³⁺) suggests utility in catalysis or MOFs .

- Pyrrolidine or piperazine substituents (e.g., Ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate) enhance binding to neurotransmitter receptors .

Biological Activity

Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activity

Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate has been investigated for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections, although further research is needed to establish specific mechanisms and effectiveness.

- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.

The biological activity of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate is attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell growth.

- Receptor Modulation : It can potentially bind to receptors that play a role in cell signaling, affecting processes such as apoptosis and proliferation.

Comparative Analysis with Related Compounds

A comparative analysis reveals how Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate stands against other pyrrole derivatives:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate | Antimicrobial, Antiviral, Anticancer | Enzyme inhibition, Receptor modulation |

| 1-Methoxypyrrole-2-carboxamide | Antibacterial | Direct bacterial inhibition |

| Pyrrolo[3,4-c]pyridine derivatives | Analgesic, Anticancer | Modulation of nervous system pathways |

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Cancer Cell Proliferation : In vitro assays showed that Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate inhibited the growth of various cancer cell lines. The compound induced apoptosis through caspase activation pathways .

- Viral Inhibition Studies : Initial screenings indicated that the compound might inhibit viral replication in cell cultures infected with specific viruses, although detailed mechanisms remain to be elucidated .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key features include:

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- IR spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and pyrrole N-H (~3300 cm⁻¹) .

How can conflicting crystallographic data be resolved when determining the molecular structure of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate derivatives?

Advanced Research Question

Discrepancies in crystallographic data (e.g., bond lengths or angles) may arise due to polymorphism or twinning. Mitigation strategies include:

- High-resolution data collection : Use synchrotron radiation to improve data quality .

- Twinned refinement : Apply SHELXL or similar software to model twinned crystals, adjusting HKLF 5 instructions for overlapping reflections .

- Validation tools : Cross-check with computational models (DFT-optimized geometries) to identify outliers .

What are the critical parameters to monitor during the purification of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate using column chromatography?

Basic Research Question

- Stationary phase : Use silica gel (200–400 mesh) for optimal resolution of polar substituents .

- Eluent system : Gradient elution with ethyl acetate/hexane (e.g., 10–30% EtOAc) separates ester and pyridyl-containing fractions .

- Fraction analysis : Combine fractions with identical Rf values on TLC (e.g., UV visualization at 254 nm) .

- Recrystallization : Post-column purification via ethanol/water mixtures improves purity (>98% by HPLC) .

How do solvent polarity and substituent effects influence the regioselectivity in the functionalization of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate?

Advanced Research Question

- Solvent polarity : Polar solvents (e.g., DMSO) stabilize charged intermediates, favoring electrophilic substitution at the pyrrole C4 position .

- Substituent electronic effects : Electron-withdrawing groups (e.g., pyridyl) direct nucleophilic attacks to the less electron-deficient C3 or C5 positions. For example, 2-fluorophenyl substituents enhance reactivity at C3 due to meta-directing effects .

- Steric effects : Bulky substituents (e.g., isoquinoline) hinder functionalization at adjacent positions, as observed in derivatives like Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate .

What strategies can address contradictions in NMR data when characterizing novel derivatives of Ethyl 5-(2-Pyridyl)-1H-pyrrole-3-carboxylate?

Advanced Research Question

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- 2D techniques : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments .

- Isotopic labeling : Synthesize deuterated analogs to confirm assignments (e.g., D₂O exchange for NH protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.